molecular formula C13H16N2 B8697838 4-o-Tolylpiperidine-4-carbonitrile

4-o-Tolylpiperidine-4-carbonitrile

Cat. No.: B8697838
M. Wt: 200.28 g/mol
InChI Key: SXQORFLMYVJAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-o-Tolylpiperidine-4-carbonitrile (CAS: 972-17-8; IUPAC: 1-benzyl-4-[(2-methylphenyl)amino]-4-piperidinecarbonitrile) is a piperidine-derived carbonitrile featuring a benzyl group at position 1 and an o-tolylamino substituent at position 4 of the piperidine ring. Its molecular formula is C₂₀H₂₃N₃ (molecular weight: 305.42 g/mol). This compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its rigid bicyclic structure and nitrogen-rich functional groups, which enhance binding affinity in drug-receptor interactions .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(2-methylphenyl)piperidine-4-carbonitrile

InChI

InChI=1S/C13H16N2/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5,15H,6-9H2,1H3

InChI Key

SXQORFLMYVJAKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCNCC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-o-Tolylpiperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 4-cyanopiperidine with o-tolyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for 4-o-Tolylpiperidine-4-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-o-Tolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as 4-cyano-4-(o-tolyl)piperidone.

    Reduction: Reduced derivatives such as 4-amino-4-(o-tolyl)piperidine.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-o-Tolylpiperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-o-Tolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The piperidine ring can interact with receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between 4-o-Tolylpiperidine-4-carbonitrile and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
4-o-Tolylpiperidine-4-carbonitrile C₂₀H₂₃N₃ Benzyl, o-tolylamino 305.42 Drug discovery intermediates
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile C₁₉H₂₀N₄ Benzyl, phenylamino 304.39 Pharmaceuticals, agrochemicals
Piperidine-4-carbonitrile hydrochloride C₆H₁₁ClN₂ Unsubstituted piperidine, HCl salt 146.62 Basic building block in organic synthesis
4-(4-Fluorophenyl)piperidine C₁₁H₁₂FN 4-Fluorophenyl 177.22 CNS drug candidates
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile C₁₅H₁₁FN₄ Fluorophenyl, dimethyl, dihydropyridine 282.28 Enzyme inhibition studies
Key Observations:
  • Solubility : Piperidine-4-carbonitrile hydrochloride (C₆H₁₁ClN₂) exhibits higher aqueous solubility due to its ionic nature, whereas 4-o-Tolylpiperidine-4-carbonitrile is more lipophilic, favoring blood-brain barrier penetration .
  • Fluorine Substitution: 4-(4-Fluorophenyl)piperidine (C₁₁H₁₂FN) demonstrates increased metabolic stability and bioavailability compared to non-fluorinated analogs, making it a candidate for CNS-targeted drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.